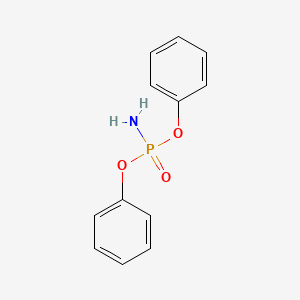

Diphenyl phosphoramidate

Übersicht

Beschreibung

Diphenyl phosphoramidate is an organophosphorus compound characterized by the presence of a phosphorus-nitrogen bond. It is known for its stability and versatility in various chemical reactions. The compound has the chemical formula (C_{12}H_{12}NO_{3}P) and is often used in organic synthesis and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diphenyl phosphoramidate can be synthesized through several methods, including:

Salt Elimination: This method involves the reaction of diphenyl phosphorochloridate with ammonia or amines under controlled conditions.

Oxidative Cross-Coupling: This involves the coupling of diphenyl phosphine oxide with an amine in the presence of an oxidizing agent.

Azide Reduction: This method uses diphenyl phosphorazidate as a precursor, which is then reduced to form this compound.

Hydrophosphinylation: This involves the addition of a phosphine to an imine or nitrile, followed by oxidation.

Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This method involves the reaction of this compound with aldehydes and dienophiles under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the salt elimination method due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Reactions with Amines

-

Phosphoramidate Formation: Diphenylphosphoryl azide (DPPA) reacts with amines to yield corresponding phosphoramidates .

-

Peptide Synthesis: DPPA is used in peptide synthesis, reacting with carboxylic acids to form urethanes or amides . The reaction is believed to proceed through a mixed anhydride intermediate .

Atherton–Todd Reaction

The reaction of dialkylphosphite with primary or secondary amines in the presence of a base in carbon tetrachloride produces phosphoramidates .

Use as a Synthetic Reagent

Diphenyl phosphorazidate (DPPA) can function as an azide anion equivalent, 1,3-dipole, electrophile, and nitrene, enabling its use in amide and ester synthesis, modified Curtius reactions, and C-acylation, among others .

Reaction Mechanism

In amide or peptide synthesis using DPPA, the carboxylate anion attacks the phosphorus atom in DPPA, leading to acyl phosphates. Acyl azide is then formed, which reacts with an amine to form the amide or peptide bond .

Catalysis

1,4-dimethylpiperazine has been identified as an effective catalyst in the synthesis of diphenyl-substituted aryl phosphoramidates, promoting the formation of the P−N linkage .

Spectroscopic Observation

The photochemistry of diphenylphosphoryl azide has been studied using femtosecond transient absorption spectroscopy, with observations of singlet diphenylphosphorylnitrene .

Hydrolysis and Solvolysis

The mechanisms of hydrolysis and solvolysis of phosphoramidic acids, including diphenyl phosphoramidate derivatives, have been examined to understand their reactivity and behavior in various chemical environments .

Selected Reactions and Conditions

These reactions highlight the versatility of this compound and its derivatives in various chemical syntheses, offering different pathways to access complex molecules and functional groups.

Wissenschaftliche Forschungsanwendungen

Diphenyl phosphoramidate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of diphenyl phosphoramidate involves its ability to form stable phosphoramidate linkages. It can act as a phosphorylating agent, transferring its phosphoryl group to nucleophiles. This property is utilized in various biochemical and industrial processes. The molecular targets and pathways involved include enzymes that catalyze phosphorylation reactions and other biochemical pathways that utilize phosphorus-containing compounds .

Vergleich Mit ähnlichen Verbindungen

Diphenyl Phosphine: Similar in structure but lacks the amine group.

Diphenyl Phosphate: An oxidized form of diphenyl phosphoramidate.

Diphenyl Phosphorazidate: A precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to its stability and versatility in forming phosphoramidate linkages. It is more stable than diphenyl phosphine and more reactive than diphenyl phosphate, making it a valuable reagent in organic synthesis and industrial applications .

Biologische Aktivität

Diphenyl phosphoramidate (DPPA) is a significant compound in the field of organophosphorus chemistry, known for its diverse biological activities. This article explores the biological implications of DPPA, detailing its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Overview of this compound

This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an amidic nitrogen. Its structure allows for various modifications that can enhance its biological properties. The compound exhibits a range of activities, including antimicrobial, antiviral, anticancer, and enzyme inhibition effects.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including:

- Salt Elimination : This method involves the reaction of phosphoric acid derivatives with amines to yield phosphoramidates.

- Amination of Phosphoryl Azides : A more environmentally friendly approach that utilizes phosphoryl azides to generate diphenyl phosphoramidates through nucleophilic substitution reactions .

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. A study synthesized novel urea and thiourea derivatives from DPPA and evaluated their efficacy against various bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of DPPA Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Bacillus subtilis | 15 |

| 4b | Staphylococcus aureus | 18 |

| 7a | Pseudomonas aeruginosa | 12 |

| 7b | Escherichia coli | 14 |

Antiviral Activity

This compound has also been studied for its antiviral properties, particularly as a prodrug in anti-HIV therapies. It acts as a phosphorylating agent that can enhance the bioavailability of nucleoside analogs, improving their therapeutic efficacy . The mechanism involves the activation of nucleoside drugs through phosphorylation, which is crucial for their antiviral activity.

Anticancer Properties

Studies have highlighted the potential anticancer effects of DPPA derivatives. For example, certain compounds derived from DPPA have shown significant antiproliferative activity against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 9h | MCF-7 | 10 |

| 10r | MDA-MB-231 | 23 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : DPPA derivatives have been identified as inhibitors for various enzymes, including transketolase and anaplastic lymphoma kinase (ALK) .

- Nucleophilic Substitution : The reactivity of the phosphorus center allows for nucleophilic attack by biological substrates, facilitating the formation of biologically active compounds .

- Prodrug Activation : As a prodrug, DPPA enhances the delivery and efficacy of therapeutic agents by modifying their phosphorylation state .

Case Studies

- Antimicrobial Efficacy : A series of studies demonstrated that newly synthesized thiourea derivatives from DPPA exhibited substantial antibacterial activity. These studies utilized agar well diffusion methods to quantify effectiveness against specific bacterial strains.

- Anticancer Research : In vitro studies on breast cancer cell lines revealed that certain DPPA derivatives not only inhibited cell proliferation but also induced apoptosis through tubulin destabilization mechanisms.

Eigenschaften

IUPAC Name |

[amino(phenoxy)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12NO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMUDOFWQWBHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073284 | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-56-7 | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2015-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidophosphoric acid, diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl phosphoramidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diphenyl phosphoramidate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FU5Z7Q6RE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the thermal decomposition properties of diphenyl phosphoramidate?

A1: [] Thermal decomposition of this compound occurs in a single stage. It melts around 150°C and decomposes between 200-350°C, releasing ammonia and phenol while forming polyphosphates. This decomposition process results in a weight loss of approximately 60%. Mass spectrometry analysis suggests that phenyl radical and hydrogen atom transfer reactions occur around the phosphorus atom during decomposition. The activation energy for this process is estimated at 151 kJ/mol. (See: )

Q2: How does the incorporation of fluorine atoms affect the flame retardant properties of this compound derivatives?

A2: [] Research indicates that incorporating fluorine atoms into this compound derivatives enhances their flame-retardant capabilities. As the phosphorus content increases in cured products containing these fluorine-containing derivatives, the flame retardancy improves. At a concentration of 5-10%, these derivatives allow cured products to achieve the UL-94 V-0 level, a standard for flame resistance. (See: )

Q3: Can you describe the use of ultrafast spectroscopy in understanding the photochemistry of diphenylphosphoryl azide, a compound closely related to this compound?

A3: [] Femtosecond transient absorption spectroscopy played a crucial role in elucidating the photochemical pathway of diphenylphosphoryl azide, a compound structurally similar to this compound. This technique allowed researchers to directly observe the formation of singlet diphenylphosphorylnitrene upon ultraviolet irradiation of diphenylphosphoryl azide. The study identified two transient species: a singlet excited state localized on a phenyl ring and the singlet diphenylphosphorylnitrene itself. These findings, supported by computational studies, provide valuable insights into the reactivity and potential applications of compounds containing the diphenylphosphoryl moiety. (See: )

Q4: How does the crystal structure of this compound derivatives influence their properties?

A4: [] Research shows that this compound derivatives can exhibit polymorphism, pseudo-polymorphism, and conformerism in their crystal structures. These different forms can arise from variations in solvent environments during crystallization. The existence of different conformers, ranging from extended to twisted, and the presence of solvent molecules within the crystal lattice significantly impact the compound's intermolecular interactions and overall packing arrangement. Understanding these structural variations is crucial for predicting and controlling the physical and chemical properties of these compounds, ultimately influencing their performance in various applications. (See: )

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.